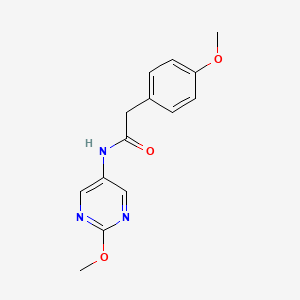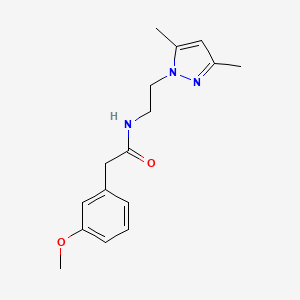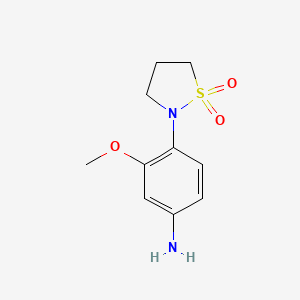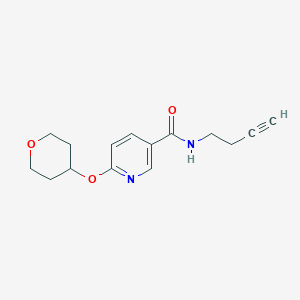![molecular formula C13H15ClN2 B2684670 1-[(4-Methylphenyl)methyl]-1,2-dihydropyridin-2-imine hydrochloride CAS No. 1052545-57-9](/img/structure/B2684670.png)
1-[(4-Methylphenyl)methyl]-1,2-dihydropyridin-2-imine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Methylphenyl)methyl-1,2-dihydropyridin-2-imine hydrochloride (1-MPDIHCl) is a novel and promising compound that has been studied for its potential use in a variety of scientific research applications. It is a member of the pyridine family and is classified as an imine derivative. It has been synthesized from the reaction of 4-methylphenyl acetonitrile and 1,2-dihydropyridine hydrochloride. This compound has been studied for its potential to serve as a substrate for various enzymes, as well as its ability to act as a ligand in biochemical and physiological research.
Scientific Research Applications
Material Science and Nanotechnology
Considering its unique structure, 1-[(4-Methylphenyl)methyl]-1,2-dihydropyridin-2-imine hydrochloride might find applications in material science. Researchers could explore its self-assembly behavior, crystal engineering, or thin-film deposition for potential use in nanomaterials.
For more technical details, you can find the MSDS and related information here . Additionally, ChemicalBook provides further information on its properties and toxicity here .
properties
IUPAC Name |
1-[(4-methylphenyl)methyl]pyridin-2-imine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2.ClH/c1-11-5-7-12(8-6-11)10-15-9-3-2-4-13(15)14;/h2-9,14H,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNISSVMSBMBYRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC=CC2=N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49671554 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[(4-Methylphenyl)methyl]-1,2-dihydropyridin-2-imine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-bromo-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2684595.png)

![N-(2-methoxyethyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2684597.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]furan-3-carboxamide](/img/structure/B2684599.png)
![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine;dihydrochloride](/img/structure/B2684602.png)
![1-[4-[1-(3-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]oxy-3-methoxyphenyl]ethanone](/img/structure/B2684604.png)

![ethyl 2-({3-[(3-methylbenzoyl)amino]-1H-1,2,4-triazol-5-yl}sulfanyl)acetate](/img/structure/B2684608.png)
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2684609.png)
![8-fluoro-3-(4-isopropylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2684610.png)